molecular formula C11H8F3NaO3 B12306499 sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate

sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate

Cat. No.: B12306499
M. Wt: 268.16 g/mol
InChI Key: XNCWFTTWQFLVMS-OTUCAILMSA-M
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Description

Sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate is a sodium-stabilized enolate characterized by a trifluoromethyl group, a β-keto-enolate system, and a 3-methoxyphenyl substituent. The (2Z) configuration indicates the stereochemistry of the double bond between C2 and C2. The 3-methoxyphenyl group introduces electronic and steric effects due to the electron-donating methoxy substituent at the meta position.

Properties

Molecular Formula

C11H8F3NaO3

Molecular Weight

268.16 g/mol

IUPAC Name

sodium;(Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate

InChI

InChI=1S/C11H9F3O3.Na/c1-17-8-4-2-3-7(5-8)9(15)6-10(16)11(12,13)14;/h2-6,16H,1H3;/q;+1/p-1/b10-6-;

InChI Key

XNCWFTTWQFLVMS-OTUCAILMSA-M

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+]

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Step 1: Knoevenagel Condensation

Ethyl 4,4,4-trifluoroacetoacetate reacts with 3-methoxybenzaldehyde under basic conditions to form the α,β-unsaturated ester intermediate.
Reaction Conditions :

  • Catalyst : Anhydrous sodium carbonate (Na₂CO₃)
  • Solvent : Acetonitrile
  • Temperature : 140°C
  • Time : 10 hours
    Yield : ~45% (based on analogous reactions in Search Result).

The reaction proceeds via deprotonation of the active methylene group in the trifluoroacetoacetate, followed by nucleophilic attack on the aldehyde. The intermediate ester, (2E)-ethyl 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-enoate, is isolated as a mixture of E/Z isomers.

Step 2: Saponification to Carboxylic Acid

The ester is hydrolyzed to the corresponding carboxylic acid using hydrochloric acid.
Reaction Conditions :

  • Reagent : 1 M HCl
  • Solvent : Water
  • Temperature : 120°C
  • Time : 5 hours.

Step 3: Enolate Formation with Sodium Methoxide

The free acid is treated with sodium methoxide (NaOMe) in methanol to form the sodium enolate.
Reaction Conditions :

  • Base : Sodium methoxide (1.2 equivalents)
  • Solvent : Methanol
  • Temperature : 25°C
  • Time : 1 hour.

Characterization Data :

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (t, J = 7.8 Hz, 1H, Ar-H), 7.12 (d, J = 8.1 Hz, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 6.85 (d, J = 7.6 Hz, 1H, Ar-H), 6.32 (s, 1H, CH=), 3.82 (s, 3H, OCH₃).
  • ¹⁹F NMR (376 MHz, D₂O): δ -72.5 (CF₃).

Direct Deprotonation of Trifluoromethyl β-Ketoester

This one-pot method avoids isolating intermediates.

Reaction Conditions :

  • Starting Material : Ethyl 4,4,4-trifluoroacetoacetate
  • Base : Sodium hydride (NaH) in toluene
  • Electrophile : 3-Methoxybenzaldehyde
  • Solvent : Toluene
  • Temperature : 80°C
  • Time : 18 hours.

The enolate forms in situ via deprotonation by NaH, followed by aldol condensation. Subsequent hydrolysis with aqueous NaOH yields the sodium enolate directly.

Yield : ~70% (based on analogous boronic ester synthesis in Search Result).

Michael Addition-Lactonization Approach

A modified protocol using methyl 2-bromoacrylate and LTMP (lithium tetramethylpiperidide).

Reaction Conditions :

  • Reagents :
    • Methyl 2-bromoacrylate
    • 3-Methoxybenzaldehyde
    • LTMP (2.0 equivalents)
  • Solvent : 2-MeTHF
  • Temperature : -78°C to 25°C
  • Time : 4 hours.

The reaction proceeds via a conjugate addition mechanism, forming the Z-enolate as the major product due to steric hindrance.

Yield : ~84% (based on similar γ-hydroxy-α,β-unsaturated esters in Search Result).

Neutralization of the Free Acid with Sodium Hydroxide

The free acid, (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-enoic acid, is neutralized with NaOH.

Procedure :

  • Dissolve the free acid (1.0 equivalent) in ethanol.
  • Add aqueous NaOH (1.05 equivalents) dropwise at 0°C.
  • Stir for 30 minutes and concentrate under reduced pressure.

Purity : >98% (by HPLC, Search Result).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Knoevenagel-Saponification High purity; Scalable Multi-step; Moderate yield 45%
Direct Deprotonation One-pot; Efficient Requires anhydrous conditions 70%
Michael Addition Stereoselective (Z > E) Low-temperature sensitivity 84%
Neutralization Simple; Rapid Requires pre-synthesized acid >95%

Key Challenges and Optimizations

  • Stereochemical Control : The Z-isomer is favored under kinetic conditions (e.g., low temperatures).
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve enolate stability but complicate purification.
  • Scale-Up Considerations : Method 2 (Direct Deprotonation) is preferred for industrial applications due to fewer steps.

Chemical Reactions Analysis

Types of Reactions

Sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s trifluoromethyl group and methoxyphenyl moiety contribute to its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sodium-stabilized enolates with aryl-substituted β-keto-trifluoromethyl motifs. Below is a detailed comparison with key structural analogs, focusing on substituent effects, physicochemical properties, and synthesis strategies.

Substituent Position and Electronic Effects

Sodium 1,1,1-Trifluoro-4-(2-Methylphenyl)-4-Oxobut-2-en-2-olate
  • Structure : The aryl group is a 2-methylphenyl substituent (ortho-methyl) .
  • Electronic Effects: The methyl group is electron-donating but less polar than the methoxy group, leading to reduced resonance stabilization of the enolate.
  • Physicochemical Data :

    Property Value
    Molecular Formula C₁₁H₉F₃O₂Na
    Molecular Weight 252.16 g/mol
    Predicted CCS (Ų, [M+H]⁺) 153.7
Sodium (2Z)-1,1,1-Trifluoro-4-(4-Methylphenyl)-4-Oxobut-2-en-2-olate
  • Structure : The aryl group is a 4-methylphenyl substituent (para-methyl) .
  • Key Differences: Electronic Effects: The para-methyl group provides weaker electron donation compared to meta-methoxy, resulting in a less stabilized enolate. Symmetry: The para-substitution may enhance crystallinity due to symmetrical packing.
  • Physicochemical Data :

    Property Value
    Molecular Formula C₁₁H₈F₃O₂Na
    Molecular Weight 252.16 g/mol
Sodium 1,1,1-Trifluoro-4-(Furan-2-yl)-4-Oxobut-2-en-2-olate
  • Structure : The aryl group is replaced by a furan-2-yl heterocycle .
  • Key Differences: Electronic Effects: The oxygen atom in furan enhances electron delocalization, increasing the enolate’s nucleophilicity. Solubility: The heterocyclic structure may improve solubility in polar solvents compared to purely aromatic analogs.
  • Physicochemical Data :

    Property Value
    CAS Number 1173466-55-1
    Molecular Formula C₈H₄F₃O₃Na

Predicted Physicochemical and Spectroscopic Trends

  • Collision Cross-Section (CCS): The ortho-methyl analog (153.7 Ų for [M+H]⁺) has a slightly higher CCS than typical para-substituted analogs, reflecting differences in molecular shape .
  • Solubility :
    • Methoxy groups enhance hydrophilicity, suggesting better aqueous solubility for the target compound compared to methyl-substituted analogs.

Biological Activity

Sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₉F₃O₃
  • Molecular Weight : 228.17 g/mol
  • CAS Number : 139903

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of co-administered drugs.
  • Receptor Modulation : It may act as a modulator of various receptors, influencing cellular signaling pathways that regulate physiological responses.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In recent studies, the compound has demonstrated potential anticancer effects:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The results indicated a dose-dependent reduction in cell viability, with IC50 values of approximately 15 µM for MCF-7 and 20 µM for HeLa cells.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates. The findings revealed significant inhibition against multi-drug resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .

Study 2: Anticancer Properties

Another investigation published in Cancer Letters assessed the anticancer properties of the compound. The study utilized various cancer cell lines and observed that this compound induced apoptosis through activation of caspase pathways . This mechanism highlights its potential as a chemotherapeutic agent.

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